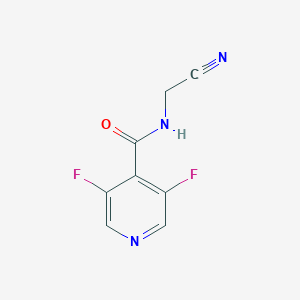

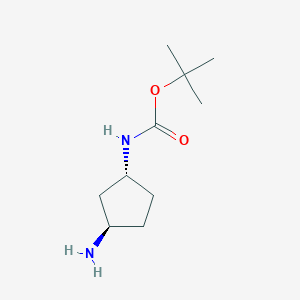

![molecular formula C15H19F3N2O B2559529 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 478258-89-8](/img/structure/B2559529.png)

3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide” appears to contain a pyrrolidinyl group, a trifluoromethyl group, and a phenyl group. The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the phenyl group is a six-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidinyl group attached to the butanamide backbone, with the trifluoromethylated phenyl group also attached to the butanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are widely used in medicinal chemistry for the treatment of human diseases. The interest in pyrrolidine, a saturated scaffold with a five-membered nitrogen heterocycle, stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional (3D) coverage through the phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes pyrrolidine and its derivatives attractive for designing compounds with novel biological profiles, targeting selectivity, and addressing various therapeutic areas.

Chemosensory and Bioactive Properties

Compounds with pyrrolidine structures have been investigated for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity of pyrrolidine derivatives allows for the design of molecules with specific target selectivity, making them valuable tools in the development of new therapeutic agents. The synthesis strategies often involve either constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, highlighting the adaptability and potential of these compounds in drug development programs (Petri et al., 2020).

Neuroprotective Potential

Research has also delved into the neuroprotective potential of pyrrolidine derivatives, demonstrating their significant effects in promoting better outcomes post-stroke and exerting multitargeted actions on mechanisms ranging from oxidative stress to mitochondrial dysfunction. These findings underscore the potential of pyrrolidine-based compounds in the management of ischemic stroke and degenerative diseases, offering a promising avenue for the development of neuroprotective therapies (Abdoulaye & Guo, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKSAGCGRQFRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)

![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)